2-(2-Chlorophenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone
Description
2-(2-CHLOROPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a chlorophenoxy group and a piperidine moiety
Properties
Molecular Formula |
C20H29ClN2O2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H29ClN2O2/c21-18-9-2-3-10-19(18)25-16-20(24)23-14-7-4-8-17(23)11-15-22-12-5-1-6-13-22/h2-3,9-10,17H,1,4-8,11-16H2 |
InChI Key |
ADBXCDZKAHPWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps. One common route includes the reaction of 2-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This is followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(2-CHLOROPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
Uniqueness
2-(2-CHLOROPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
